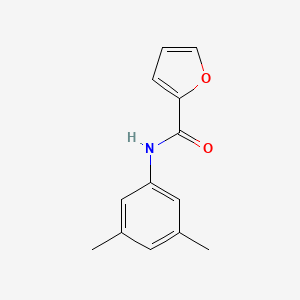

![molecular formula C10H17N3O3 B5549040 2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of related compounds involves multi-component reactions, such as the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C-H activation, leading to pyrido[1,2-a]pyrimidin-4-ones. This process accommodates a broad range of functional groups, indicating a versatile approach to pyrimidine derivatives synthesis (Hoang, Zoll, & Ellman, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidinyl compounds often features slight nonplanarity in the pyrimidine ring, with various substituents introducing conformational and electronic effects. For example, a study on a related pyrimidinyl compound revealed a slightly nonplanar pyrimidine ring, affected by substituent groups (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Chemical Reactions and Properties

Pyrimidinyl compounds engage in a range of chemical reactions, such as the rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones, highlighting their reactivity and potential for derivatization (Ghelfi et al., 2003).

Physical Properties Analysis

The physical properties, including crystal structure and conformational behavior, can be significantly influenced by methoxy and methyl groups. These groups affect the compound's crystallinity, melting points, and solubility, indicative of the structural diversity within pyrimidine derivatives.

Chemical Properties Analysis

Pyrimidinyl compounds possess a variety of chemical properties, such as the ability to undergo hydroboration, a reaction relevant for transforming carbon dioxide into methanol, showcasing the versatility and reactivity of pyrimidine derivatives in chemical transformations (Pal, Groy, & Trovitch, 2015).

科学的研究の応用

1. Fuel Additive Research

Research on methanol reforming and its derivatives, such as in the production of hydrogen or other chemicals, is significant. Methanol, a related compound, serves as a basis for developing fuel additives like Methyl Tert-butyl Ether (MTBE) and others, enhancing fuel performance and reducing harmful emissions. The synthesis and decomposition reactions involving methanol and similar compounds are central to advancing sustainable energy solutions and improving fuel efficiency (Siek-Ting Yong et al., 2013; A. Bielański et al., 2003).

2. Hydrogen Production Techniques

The development of efficient hydrogen production methods from methanol is crucial for the hydrogen economy. Studies focus on catalyst development, reactor technology, and understanding the kinetics of methanol steam reforming, partial oxidation, and autothermal reforming. This research contributes to creating sustainable and efficient hydrogen production methods, supporting the transition towards renewable energy sources (G. García et al., 2021).

3. Catalysis and Reaction Mechanisms

Explorations into the catalytic properties and reaction mechanisms involving methanol and similar compounds reveal insights into the synthesis of valuable chemicals. These studies encompass the development of catalysts, understanding reaction pathways, and optimizing processes for industrial applications. The research informs the production of polymers, pharmaceuticals, and other chemicals, contributing to materials science and chemical engineering advancements (A. Cybulski, 1994).

4. Environmental and Analytical Chemistry

The detection and analysis of methanol and its derivatives in environmental samples are critical for monitoring pollution and ensuring public health. Research in this area develops and improves analytical methods for detecting methanol, its degradation products, and related compounds in various matrices. This work supports environmental protection efforts and the safe use of chemicals in industry (J. Jalbert et al., 2019).

5. Polymer and Materials Science

The interaction of methanol and related compounds with polymers and materials is an area of significant interest. Research focuses on understanding how these compounds can be used in the synthesis, modification, and degradation of materials. This includes studying the cure mechanisms of epoxy resins, the development of polymer membranes for separation processes, and the production of biopolymers and other materials (J. McCoy et al., 2016).

特性

IUPAC Name |

2-[2-hydroxyethyl-(4-methoxy-6-methylpyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-8-7-9(16-2)12-10(11-8)13(3-5-14)4-6-15/h7,14-15H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGTYYVWTVQMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(CCO)CCO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

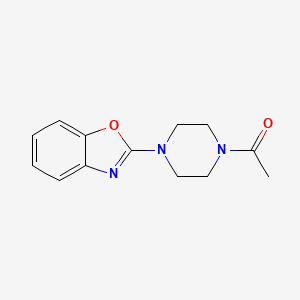

![8-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5548969.png)

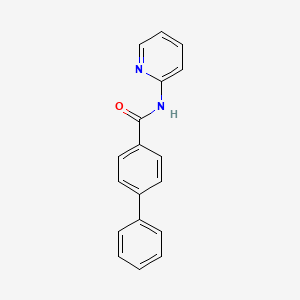

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)